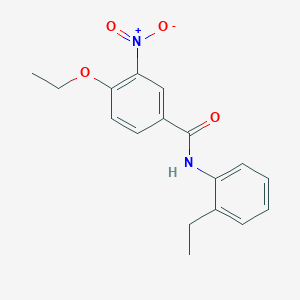

![molecular formula C19H16BrNO5 B5211573 3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide](/img/structure/B5211573.png)

3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide

Descripción general

Descripción

3-(ethoxycarbonyl)-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]pyridinium bromide is a chemical compound that has been widely used in scientific research for its unique biochemical and physiological effects. This compound is commonly referred to as ECP and is synthesized using a specific method that involves several steps.

Aplicaciones Científicas De Investigación

Synthesis of Indolizines

Research demonstrates that pyridinium ethoxycarbonyl-(3-oxocyclohexen-1-yl)methylides, prepared by reacting 1-ethoxycarbonylmethylpyridinium bromides with 3-chlorocyclohex-2-enones, can yield ethyl 10-oxo-7,8,9,10-tetrahydropyrido[2,1-a]isoindole-6-carboxylates upon refluxing in xylene. This process highlights the utility of pyridinium bromides in the synthesis of indolizine derivatives, a significant area in heterocyclic chemistry (Tamura et al., 1975).

Dye Synthesis and Spectral Analysis

Another study focuses on the preparation of a new biscyanine dye via condensation of 4-dimethylaminobenzaldehyde with 4-methyl-1-{2-oxo-2-[4-(2-oxo-2H-chromen-3-yl)phenyl]ethyl}pyridinium bromide. This work includes an analysis of the electronic spectra of the dye, emphasizing the potential of pyridinium bromides in the field of dye chemistry and spectral analysis (Yelenich et al., 2014).

Reaction with S-methylisothiosemicarbazide Hydroiodide

Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, reacting with S-methylisothiosemicarbazide hydroiodide, form various derivatives upon refluxing in pyridine or ethanol. This study illustrates the reactivity of pyridinium bromide derivatives with isothiosemicarbazides, contributing to the knowledge of their chemical behavior (Vetyugova et al., 2018).

Mitochondria Imaging and Sulfite/Bisulfite Detection

A significant application in biomedical research involves the use of two-photon fluorescence probes based on pyridinium derivatives for mitochondria imaging and detection of sulfite/bisulfite in living cells. This research highlights the potential of these compounds in physiological and pathological studies (Wang et al., 2019).

Antioxidant Properties Investigation

In the realm of pharmacology, the antioxidant properties of various 4-hydroxycoumarin derivatives, including those related to pyridinium bromides, have been investigated, showing their potential in developing antioxidant agents (Stanchev et al., 2009).

Synthesis of Novel N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives

A study focused on synthesizing novel derivatives with antimicrobial, antifungal, and antimalarial activities, highlighting the diverse biological applications of compounds related to pyridinium bromides (Shah et al., 2016).

Propiedades

IUPAC Name |

ethyl 1-[2-oxo-2-(2-oxochromen-3-yl)ethyl]pyridin-1-ium-3-carboxylate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16NO5.BrH/c1-2-24-18(22)14-7-5-9-20(11-14)12-16(21)15-10-13-6-3-4-8-17(13)25-19(15)23;/h3-11H,2,12H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBBNFAPHGOMBR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C[N+](=CC=C1)CC(=O)C2=CC3=CC=CC=C3OC2=O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

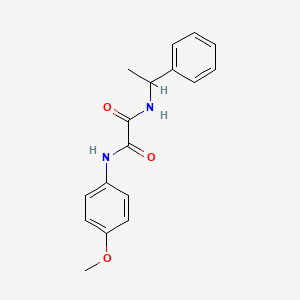

![N-({[2-chloro-4-(trifluoromethyl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5211492.png)

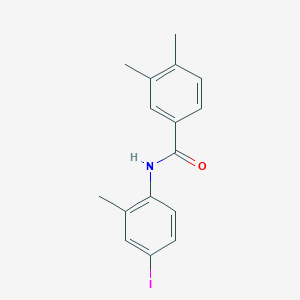

![5-{2-[(4-bromobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211505.png)

amine hydrochloride](/img/structure/B5211509.png)

![N-[2-(4-fluorophenyl)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5211526.png)

![5-[4-(2-chlorophenyl)-1-piperazinyl]-N-(4-methylphenyl)-2,4-dinitroaniline](/img/structure/B5211534.png)

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5211539.png)

![1-(1-methyl-1H-imidazol-2-yl)-N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B5211541.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanohydrazide](/img/structure/B5211580.png)

![2-methoxy-4-methyl-1-{2-[2-(2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5211586.png)

![{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5211591.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(3-furylmethyl)-4-piperidinecarboxamide](/img/structure/B5211594.png)